molecular formula C10H15NaO4 B14756249 Sodium cyclohexyl succinate CAS No. 1847-60-5

Sodium cyclohexyl succinate

Cat. No.: B14756249
CAS No.: 1847-60-5
M. Wt: 222.21 g/mol
InChI Key: NOMPUOUIIHWRJU-UHFFFAOYSA-M
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Description

Sodium cyclohexyl succinate is a chemical compound that belongs to the class of succinates, which are salts or esters of succinic acid Succinates are widely used in various industrial and scientific applications due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium cyclohexyl succinate typically involves the reaction of cyclohexylamine with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Aqueous or organic solvent

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Cyclohexylamine, succinic anhydride, sodium hydroxide

    Catalysts: None required

    Purification: Crystallization or recrystallization from an appropriate solvent

Chemical Reactions Analysis

Types of Reactions

Sodium cyclohexyl succinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexyl succinate derivatives.

    Reduction: Reduction reactions can yield cyclohexyl succinate alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different substituted succinates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

    Oxidation: Cyclohexyl succinate derivatives

    Reduction: Cyclohexyl succinate alcohols

    Substitution: Substituted succinates

Scientific Research Applications

Sodium cyclohexyl succinate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies related to metabolic pathways and enzyme functions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium cyclohexyl succinate involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, particularly those involving succinate dehydrogenase in the Krebs cycle. This interaction leads to the production of energy in the form of ATP and the regulation of metabolic processes. Additionally, it can modulate cellular signaling pathways by binding to succinate receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • Sodium succinate
  • Sodium cyclohexyl sulfonate
  • Sodium cyclohexyl acetate

Comparison

Sodium cyclohexyl succinate is unique due to its specific structure, which imparts distinct chemical properties compared to other similar compounds. For instance:

  • Sodium succinate: Lacks the cyclohexyl group, making it less hydrophobic.
  • Sodium cyclohexyl sulfonate: Contains a sulfonate group instead of a succinate group, leading to different reactivity.
  • Sodium cyclohexyl acetate: Has an acetate group, which affects its solubility and reactivity.

Properties

CAS No.

1847-60-5

Molecular Formula

C10H15NaO4

Molecular Weight

222.21 g/mol

IUPAC Name

sodium;4-cyclohexyloxy-4-oxobutanoate

InChI

InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1

InChI Key

NOMPUOUIIHWRJU-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+]

Origin of Product

United States

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